

Application Notes and Protocols: Reaction of 2-Bromo-2-methylbutane with Sodium Ethoxide

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Compound of Interest

Compound Name: 2-Bromo-2-methylbutane

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Introduction

The reaction of **2-bromo-2-methylbutane** with sodium ethoxide is a classic example of an E2 (bimolecular elimination) reaction in organic chemistry. This process is highly valuable for the regioselective synthesis of alkenes, which are crucial intermediates in the development of new pharmaceuticals and other fine chemicals. Understanding the nuances of this reaction, including the factors that govern product distribution and the experimental conditions required to achieve high yields, is essential for synthetic chemists. When **2-bromo-2-methylbutane** is treated with a strong, non-bulky base like sodium ethoxide in ethanol, it primarily yields the more substituted and thermodynamically stable alkene, 2-methyl-2-butene, following Zaitsev's rule. A minor product, the less substituted 2-methyl-1-butene, is also formed. This document provides detailed application notes, experimental protocols, and data for this important transformation.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a concerted E2 mechanism where the ethoxide ion acts as a base, abstracting a proton from a carbon atom adjacent (β -position) to the carbon bearing the bromine atom. Simultaneously, the carbon-bromine bond breaks, and a double bond is formed between the α and β carbons.

Due to the presence of two different types of β -hydrogens in **2-bromo-2-methylbutane** (on the methylene and methyl groups), two constitutional isomers can be formed: 2-methyl-2-butene (the Zaitsev product) and 2-methyl-1-butene (the Hofmann product). Sodium ethoxide is a strong, but not sterically hindered base, which favors the abstraction of the more sterically accessible proton, leading to the formation of the more substituted, and thus more stable, alkene as the major product.^{[1][2][3]} The typical product distribution is approximately 70% 2-methyl-2-butene and 30% 2-methyl-1-butene.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactant and products.

Table 1: Physical Properties

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)
Reactant	2-Bromo-2-methylbutane	<chem>C5H11Br</chem>	151.05	107-108	1.182
Major Product	2-Methyl-2-butene	<chem>C5H10</chem>	70.13	38.5	0.662
Minor Product	2-Methyl-1-butene	<chem>C5H10</chem>	70.13	31.2	0.650

Table 2: Spectroscopic Data for 2-Methyl-2-butene (Major Product)

Spectroscopic Technique	Key Data
^1H NMR (CDCl_3 , 400 MHz)	δ 5.14 (q, 1H), 1.63 (s, 6H), 0.98 (d, 3H)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 131.5, 118.7, 25.7, 20.6, 13.0
IR (liquid film, cm^{-1})	~3050 (=C-H stretch), ~2970 (C-H stretch), ~1670 (C=C stretch), ~1450 (C-H bend)

Table 3: Spectroscopic Data for 2-Methyl-1-butene (Minor Product)

Spectroscopic Technique	Key Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.68 (s, 2H), 2.00 (q, 2H), 1.72 (s, 3H), 1.02 (t, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 146.9, 109.8, 33.8, 22.3, 12.1
IR (liquid film, cm ⁻¹)	~3080 (=C-H stretch), ~2960 (C-H stretch), ~1650 (C=C stretch), ~890 (=C-H bend, out-of-plane)

Experimental Protocol

Objective: To synthesize a mixture of 2-methyl-2-butene and 2-methyl-1-butene from **2-bromo-2-methylbutane** via an E2 elimination reaction using sodium ethoxide.

Materials:

- **2-Bromo-2-methylbutane** (15.1 g, 0.1 mol)
- Sodium ethoxide (8.2 g, 0.12 mol)
- Anhydrous ethanol (100 mL)
- 5% Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Boiling chips

Equipment:

- 250 mL round-bottom flask
- Reflux condenser
- Heating mantle

- Separatory funnel
- Distillation apparatus
- Ice bath

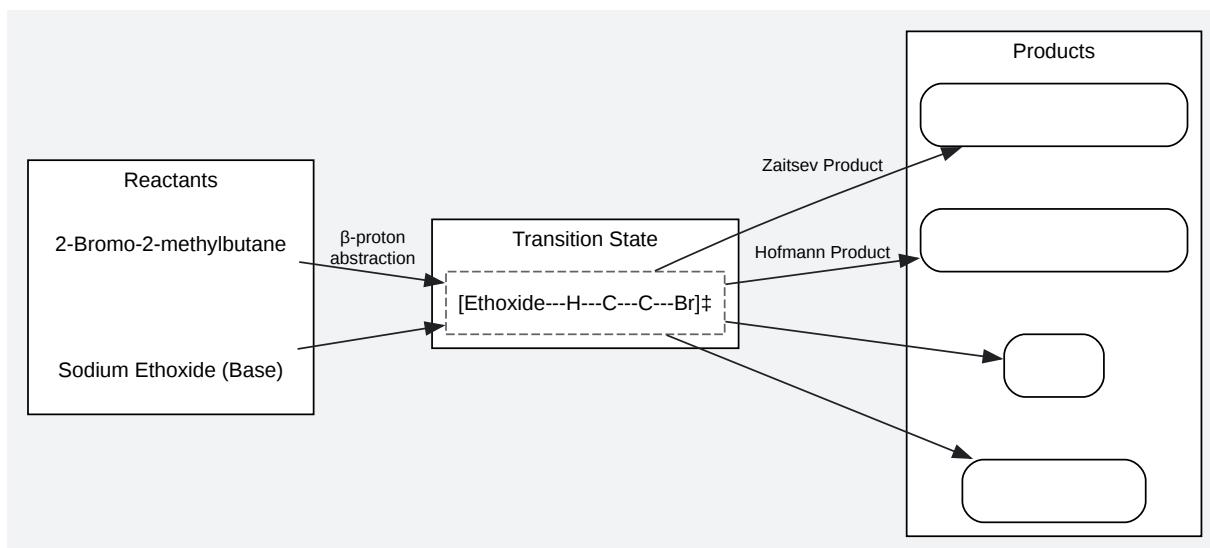
Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium ethoxide in 100 mL of anhydrous ethanol. Add a few boiling chips to the solution.
- Addition of Alkyl Halide: Slowly add **2-bromo-2-methylbutane** to the ethanolic sodium ethoxide solution.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-80°C) using a heating mantle. Let the reaction proceed for 2 hours.
- Workup:
 - After the reflux period, allow the reaction mixture to cool to room temperature.
 - Pour the mixture into a separatory funnel containing 100 mL of cold water.
 - Separate the organic layer.
 - Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Purification:
 - Decant the dried organic layer into a distillation flask.
 - Perform a fractional distillation to separate the two alkene products. Collect the fraction boiling between 30-40°C. Due to the close boiling points of the products, a highly efficient fractional distillation column is recommended for complete separation.

Characterization:

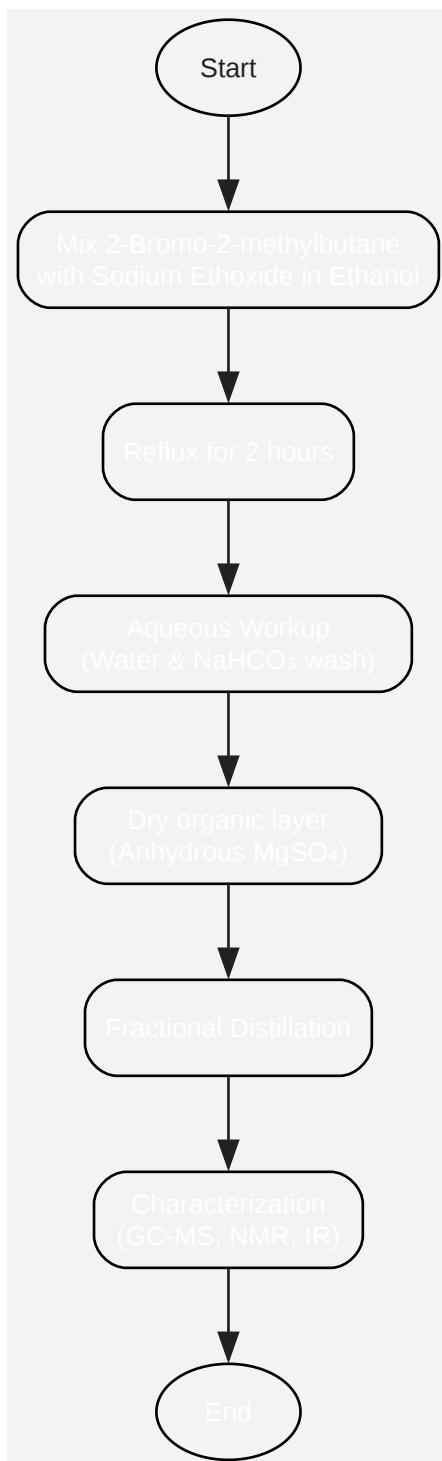
The product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative yields of the two isomers. The individual fractions can be characterized by ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm their identity.

Diagrams



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Caption: E2 Reaction Mechanism of **2-Bromo-2-methylbutane**.



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Caption: Experimental Workflow for Alkene Synthesis.

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